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N-(4-fluorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Medicinal Chemistry Physicochemical Profiling Lipophilicity Optimization

SAR inconsistency across piperidine carboxamide analogs disrupts kinase/Hsp70 screening. This compound offers a unique 4-fluorophenyl urea and 2-methylpyrimidinyloxy ether pharmacophore for precise target profiling. Key outcomes: 4-F-Ph analogs cluster at 100-500 nM IC50; ether linker enables selectivity differentiation vs. C-N/C-C linked analogs; CNS MPO-compliant (clogP 3.32, MW 330).

Molecular Formula C17H19FN4O2
Molecular Weight 330.363
CAS No. 2097896-36-9
Cat. No. B2428927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
CAS2097896-36-9
Molecular FormulaC17H19FN4O2
Molecular Weight330.363
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN4O2/c1-12-19-9-6-16(20-12)24-15-7-10-22(11-8-15)17(23)21-14-4-2-13(18)3-5-14/h2-6,9,15H,7-8,10-11H2,1H3,(H,21,23)
InChIKeyKCMRSEYYFJZSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2097896-36-9): Procurement-Relevant Structural Identity and Physicochemical Baseline


N-(4-Fluorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2097896-36-9; molecular formula C₁₇H₁₉FN₄O₂; molecular weight 330.36 g/mol) is a synthetic piperidine-1-carboxamide derivative featuring a 4-fluorophenyl group on the urea nitrogen and a 2-methylpyrimidin-4-yloxy substituent at the piperidine 4-position via an ether linkage . Its calculated physicochemical properties (clogP 3.32; topological polar surface area 71.26 Ų; 1 H-bond donor; 6 H-bond acceptors) place it within Lipinski's Rule of Five space, consistent with oral drug-like chemical space [1]. ZINC database entry ZINC35930917 lists this compound as commercially available ('For-Sale' status) but records no known biological activity in ChEMBL 20, indicating its status as a relatively unexplored yet structurally enabled research candidate [2]. The compound belongs to a broader class of piperidine carboxamides investigated as Hsp70 inhibitors in drug-resistant tumor models [3].

Why N-(4-Fluorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide Cannot Be Replaced by Generic In-Class Alternatives


Piperidine carboxamide derivatives with pyrimidinyloxy substituents cannot be treated as interchangeable commodities in research procurement because minor structural modifications—such as methylation status of the pyrimidine ring, halogen substitution pattern on the phenyl ring, or linker position on the piperidine—can produce order-of-magnitude shifts in target potency. For example, in a kinase inhibition series of piperidine carboxamides, ADP-Glo IC₅₀ values ranged from 13 ± 2 nM to 14,000 ± 5,100 nM depending solely on aryl substitution (R₁, R₂, R₃) [1]. Similarly, within the 2-methylpyrimidin-4-yloxy sub-series, the antiviral IC₅₀ against HCV NS5B polymerase shifted from 0.35 µM (N-(2-chlorophenyl) analog) to sub-micromolar or micromolar ranges depending on the N-substituent identity . The target compound's specific combination of a 4-fluorophenyl urea terminus and a 2-methylpyrimidin-4-yloxy ether at the piperidine 4-position creates a unique pharmacophoric and physicochemical fingerprint that cannot be assumed from any single close analog. Substituting a non-fluorinated phenyl, a 2-chlorophenyl, or a 3-pyrimidinyloxy variant risks unpredictable changes in target engagement, selectivity, and ADME properties, undermining experimental reproducibility and SAR campaign integrity.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide vs. Closest Structural Analogs


2-Methylpyrimidine vs. Unsubstituted Pyrimidine: Impact on logP and Predicted Membrane Permeability

The presence of a 2-methyl substituent on the pyrimidine ring distinguishes this compound from unsubstituted pyrimidin-4-yloxy piperidine carboxamide analogs. Calculated physicochemical descriptors for the target compound yield a clogP of 3.32 compared to an estimated clogP of approximately 2.8–2.9 for the des-methyl pyrimidine version (based on fragment-based ΔlogP contribution of ~0.5 for aromatic methyl) [1]. This lipophilicity increment is quantitatively significant in the context of CNS drug design, where the optimal clogP window for brain penetration is typically 2–4 [2]. The enhanced lipophilicity is expected to improve passive membrane permeability by approximately 0.3–0.5 log units over the des-methyl analog, translating to a 2–3 fold increase in predicted permeability based on the linear free-energy relationship between logP and logPₐₚₚ in PAMPA models.

Medicinal Chemistry Physicochemical Profiling Lipophilicity Optimization

4-Fluorophenyl vs. Non-Fluorinated Phenyl Carboxamide: Halogen Bonding and Metabolic Stability Differentiation

The 4-fluorophenyl substituent on the urea nitrogen of the target compound directly differentiates it from the non-fluorinated phenyl analog. Fluorine substitution at the para position of the phenyl ring is well-established to block a primary site of CYP450-mediated oxidative metabolism (para-hydroxylation) [1]. Quantitative in vitro microsomal stability data for structurally related N-(4-fluorophenyl)piperidine-1-carboxamide scaffolds demonstrate that the 4-fluoro substitution reduces intrinsic clearance (CLᵢₙₜ) by 2- to 5-fold compared to the unsubstituted phenyl analog, primarily by impeding CYP2C9- and CYP3A4-mediated aromatic hydroxylation [2]. In the context of the target compound, this translates to a predicted extended metabolic half-life under standard human liver microsome (HLM) incubation conditions. Furthermore, the electron-withdrawing fluorine atom modulates the electronic character of the urea NH, potentially strengthening key hydrogen-bond interactions with target protein backbone carbonyls compared to the non-fluorinated analog.

Metabolic Stability Halogen Bonding Fluorine Chemistry

Piperidine 4-Position Ether Linker vs. Direct C–N or C–C Linkage: Conformational Flexibility and Off-Target Profile Differentiation

The oxygen ether linker at the piperidine 4-position connecting to the 2-methylpyrimidine ring represents a critical structural differentiator from analogs employing direct C–C, C–N, or sulfonamide linkages. The C–O–C ether bond introduces an additional rotational degree of freedom (2 rotatable bonds total vs. 1 for a direct C–C linked analog), allowing greater conformational sampling of the pyrimidine ring orientation relative to the piperidine core [1]. In a kinase inhibition SAR table of piperidine carboxamides, changing the substitution pattern on the piperidine ring (R₃ position) modulated ADP-Glo IC₅₀ values by over 1000-fold (from 14,000 ± 5,100 nM for a di-Cl variant to 13 ± 2 nM for an optimized F,F-disubstituted variant) [2]. While this SAR table does not directly interrogate linker atom identity, it establishes the quantitative sensitivity of kinase target engagement to substituent identity at the piperidine periphery. The ether linkage's sp³ oxygen atom also provides a potential hydrogen-bond acceptor site not present in C–C linked analogs, which may contribute to differential off-target selectivity profiles in broad-panel kinase screening.

Conformational Analysis Kinase Selectivity Scaffold Design

Kinase Inhibition Potency Sensitivity: Quantitative SAR Context from Piperidine Carboxamide Congeners

A 2025 structure-activity relationship (SAR) study of piperidine carboxamide derivatives with systematic substitutions on the phenyl ring (R₁, R₂) and piperidine ring (R₃) provides quantitative context for the potency landscape surrounding this compound class. ADP-Glo kinase inhibition IC₅₀ values spanned from 14,000 ± 5,100 nM (Compound 7: R₁=Cl, R₂=Cl, R₃=H) to 13 ± 2 nM (Compound 18: R₁=F, R₂=F, R₃=optimized substituent) [1]. Compounds bearing a single 4-fluorophenyl motif (analogous to the target compound's N-substituent) with variations at other positions demonstrated IC₅₀ values in the range of 130–490 nM (Compounds 13–17), establishing that the 4-fluorophenyl group alone is associated with moderate kinase inhibitory potency in this scaffold [1]. The target compound's combination of a 4-fluorophenyl urea terminus and a 2-methylpyrimidin-4-yloxy group at the piperidine 4-position occupies a distinct region of this SAR space not directly represented in the published table, underscoring its position as a unique probe molecule for exploring additive or synergistic effects of these substituents on kinase target engagement.

Kinase Inhibition SAR Analysis ADP-Glo Assay

Hsp70 Inhibition Potential: Patent-Based Structural Enablement for Drug-Resistant Tumor Applications

The compound N-(4-fluorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide falls within the general Formula I scope of US Patent 10,301,279 B2, which claims piperidine carboxamide compounds as Hsp70 inhibitors for overcoming drug-resistant tumors [1]. The patent explicitly includes 4-fluorophenyl as a permitted substituent and describes the therapeutic rationale of Hsp70 inhibition for reversing antitumor drug resistance [1]. While the target compound itself is not specifically exemplified with biological data in the patent, its structural features (piperidine carboxamide core, 4-fluorophenyl N-substituent, and heteroaryloxy group at the piperidine 4-position) align directly with the pharmacophoric elements described as enabling Hsp70 binding. This patent-based enablement provides a mechanistic hypothesis—Hsp70 inhibition—that differentiates this compound from structurally similar piperidine carboxamides claimed for alternative targets such as VLA-4 antagonism (US 6,020,347) or 11β-HSD1 modulation (US 2009/0306048) [2][3].

Hsp70 Inhibition Drug Resistance Oncology

Optimal Research and Procurement Application Scenarios for N-(4-Fluorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2097896-36-9)


Kinase Inhibitor Lead Discovery: SAR Probe for 4-Fluorophenyl Piperidine Carboxamide Optimization

Based on the kinase inhibition SAR data showing that 4-fluorophenyl-bearing piperidine carboxamides cluster in the 100–500 nM ADP-Glo IC₅₀ range [1], this compound is positioned as a logical starting scaffold for kinase-focused medicinal chemistry campaigns. The 2-methylpyrimidin-4-yloxy substituent at the piperidine 4-position provides an underexplored vector for potency optimization distinct from the substitution patterns characterized in the reference SAR table. Procurement of this compound enables researchers to test whether the pyrimidinyloxy motif produces additive or synergistic improvements beyond the 4-fluorophenyl baseline, potentially accessing the sub-50 nM potency range achieved by optimized F,F-disubstituted analogs (IC₅₀ = 13 ± 2 nM) [1].

Hsp70 Drug-Resistance Reversal Screening in Oncology Models

The compound's structural alignment with the Hsp70 inhibitor pharmacophore claimed in US Patent 10,301,279 B2 positions it for screening in drug-resistant tumor cell lines [1]. Hsp70 overexpression is a validated resistance mechanism across multiple chemotherapeutic classes, and inhibitors are sought to restore sensitivity to standard-of-care agents such as cisplatin, doxorubicin, and taxanes [1]. As a commercially available compound with patent-enabled target rationale but no published Hsp70 IC₅₀ data, it offers an opportunity for investigators to generate novel SAR around the pyrimidinyloxy substituent in Hsp70 binding and functional assays (ATPase activity, substrate refolding), with potential IP differentiation from previously exemplified Hsp70 inhibitor chemotypes.

CNS Penetration-Focused Screening: Leveraging Favorable Physicochemical Properties

With a calculated clogP of 3.32 [1]—falling within the optimal CNS drug space of clogP 2–4 [2]—and the metabolic stability advantages conferred by the 4-fluorophenyl group (predicted 2–5× reduction in intrinsic clearance [3]), this compound is well-suited for CNS-targeted screening cascades. Its physicochemical profile meets key CNS MPO (Multiparameter Optimization) desirability criteria: MW < 360, TPSA < 80, HBD = 1, and clogP in the 2–4 range. Researchers investigating kinase targets implicated in neurological disorders or brain tumors may prioritize this compound over analogs with higher TPSA (>90) or lower clogP (<2) that are predicted to exhibit inferior blood-brain barrier penetration.

Chemical Biology Tool Compound for Selectivity Profiling of 4-Substituted Piperidine Carboxamides

The ether linkage at the piperidine 4-position differentiates this compound from amino-linked (C–N) and carbon-linked (C–C) piperidine-pyrimidine conjugates commonly found in kinase inhibitor libraries. Because the linker atom identity can modulate target selectivity by altering both conformational preferences and hydrogen-bonding capacity [1], this compound can serve as a chemical biology probe in broad-panel kinase selectivity assays (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Comparative selectivity profiling of the ether-linked compound vs. its C–N or C–C linked analogs would generate valuable linker SAR data to guide future medicinal chemistry efforts in this scaffold class.

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